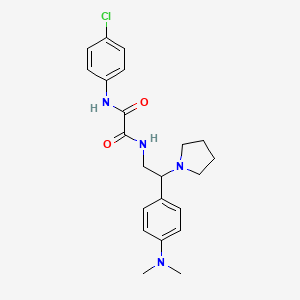
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27ClN4O2 and its molecular weight is 414.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, commonly referred to as compound 899956-69-5, is a synthetic oxalamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
- Molecular Formula : C20H25ClN4O2
- Molecular Weight : 388.9 g/mol
- CAS Number : 899956-69-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of specific proteins involved in cellular signaling pathways, potentially leading to therapeutic effects in various conditions.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Some investigations have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The presence of a dimethylamino group may enhance its ability to cross the blood-brain barrier, allowing it to exert effects on neuronal cells.
- Antimicrobial Properties : Recent studies have also evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated moderate antibacterial activity, suggesting potential applications in treating infections.
Anticancer Activity
A study conducted by Ali et al. (2012) investigated the anticancer effects of similar oxalamide derivatives and reported significant inhibition of tumor growth in xenograft models. Although specific data on this compound was limited, structural similarities suggest potential efficacy against cancer cells.
Neuroprotective Properties
In a study assessing neuroprotective agents, compounds with similar structural features showed promise in reducing oxidative stress in neuronal cell cultures. This suggests that this compound might also exhibit protective effects against neurotoxicity.
Antimicrobial Activity
Research published in the International Journal of Chemical and Pharmaceutical Sciences highlighted the antimicrobial properties of oxalamide derivatives. While specific data on this compound was not provided, the findings indicate a trend where modifications to the oxalamide structure can enhance antibacterial activity.
Data Table: Summary of Biological Activities
科学研究应用
Medicinal Chemistry
N1-(4-chlorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is synthesized through a multi-step process involving the reaction of specific amines and oxalyl chloride. This synthesis pathway is critical for producing derivatives that exhibit enhanced biological activity. The compound's structure allows it to interact with various biological targets, making it a versatile candidate for drug development.
Synthesis and Derivatives
The synthesis typically involves:
- Reactants : 4-chlorobenzyl chloride and 4-(dimethylamino)phenethylamine.
- Intermediate Formation : The reaction of the above with oxalyl chloride.
- Conditions : Anhydrous solvents and controlled temperatures are essential for high yield and purity.
This compound can be modified to create derivatives that may enhance its pharmacological properties, such as increased potency or reduced side effects.
Pharmacological Applications
Research has indicated that this compound exhibits various pharmacological activities, particularly in the realm of anticonvulsant and analgesic properties.
Anticonvulsant Activity
Studies have shown that derivatives of this compound can be evaluated for their anticonvulsant activity using animal models. For instance, the structure-activity relationship (SAR) studies indicate that modifications to the oxalamide backbone can significantly influence anticonvulsant efficacy.
- Case Study : In a study involving several new derivatives, compounds were tested in models of epilepsy using maximal electroshock (MES) and pentylenetetrazole-induced seizures. Some derivatives showed promising activity, particularly in reducing seizure frequency and severity.
Analgesic Properties
Preliminary data suggest potential analgesic effects, which could be attributed to the compound's ability to modulate neurotransmitter systems involved in pain perception. Further investigation into its mechanism of action is necessary to elucidate these effects.
Future Research Directions
Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in clinical settings.
- Mechanistic Studies : To better understand how structural modifications influence biological activity.
- Broader Pharmacological Screening : To explore potential applications beyond anticonvulsant effects, such as neuroprotection or anti-inflammatory properties.
属性
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-26(2)19-11-5-16(6-12-19)20(27-13-3-4-14-27)15-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAFJEKFPGYCAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














